Divanadium trisulphide

Vue d'ensemble

Description

Synthesis Analysis

Divanadium complexes with salen ligands have been synthesized to study their reactivity towards dioxygen, suggesting a method for the synthesis of vanadium compounds which may relate to divanadium trisulphide formation (Yamamoto et al., 1996). Another synthesis route involves the creation of divanadium compounds with a triple bond, indicating a pathway for divanadium trisulphide synthesis through reduction processes (Cotton et al., 2003).

Molecular Structure Analysis

The molecular structure of divanadium compounds, particularly those with a V2O3 core, exhibits coordination asymmetry, offering insights into the structure of divanadium trisulphide. These compounds have been synthesized, showing varying structures and redox properties, which are crucial for understanding divanadium trisulphide's molecular configuration (Chatterjee et al., 2008).

Chemical Reactions and Properties

Research into divanadium-substituted phosphotungstates has revealed their catalytic capabilities in sulfoxidation reactions, which could be analogous to reactions involving divanadium trisulphide (Yamaura et al., 2013). Additionally, the reactivity of divanadium sites in silicotungstate with hydroxo compounds provides further understanding of divanadium trisulphide's chemical behavior (Nakagawa et al., 2005).

Physical Properties Analysis

The synthesis of divanadium pentoxide nanorods using a reverse micelle technique demonstrates the potential physical form and properties divanadium trisulphide could exhibit, indicating the versatility and tunability of vanadium sulfide compounds (Pinna et al., 2002).

Chemical Properties Analysis

The catalytic properties of divanadium compounds in oxidative functional group transformations highlight the chemical properties of divanadium trisulphide, especially its role in catalysis and oxidation reactions (Mizuno et al., 2012).

Applications De Recherche Scientifique

Catalytic Applications

Divanadium trisulphide, as part of divanadium-substituted phosphotungstates, demonstrates significant catalytic efficiency in the field of oxidation reactions. An example includes its role in the efficient sulfoxidation of sulfides with hydrogen peroxide, showcasing its potential as a homogeneous catalyst for the selective oxidation of various sulfides into sulfoxides in high yields. This highlights divanadium trisulphide's relevance in chemical synthesis and industrial applications where specific oxidation states are crucial (Yamaura et al., 2013; Mizuno et al., 2012)(Yamaura et al., 2013)(Mizuno et al., 2012).

Environmental Remediation

Research into divanadium pentoxide (V2O5), closely related to divanadium trisulphide, has revealed its application in environmental cleanup, particularly in the removal of mercury from aquatic systems. Molybdenum disulphide, which shares similar sulfide chemistry, has been shown to efficiently capture mercury, suggesting potential avenues for divanadium compounds in environmental remediation efforts (Ai et al., 2016)(Ai et al., 2016).

Nanotechnology

Divanadium pentoxide nanorods, synthesized through reverse micelle techniques, illustrate the versatility of vanadium sulfides in nanotechnology. These nanorods have been extensively characterized, demonstrating potential applications in catalysis, energy storage, and electronics due to their unique structural properties (Pinna et al., 2002; Pinna et al., 2003)(Pinna et al., 2002)(Pinna et al., 2003).

Chemical Synthesis and Analysis

The role of divanadium compounds extends to chemical synthesis, where they contribute to the development of new methods for dinitrogen fixation. Complexes involving divanadium and triamidoamine ligands have shown promising results in synthesizing ammonia, a process essential for both industrial applications and understanding nitrogen fixation in nature (Kokubo et al., 2018)(Kokubo et al., 2018).

Post-Translational Modifications in Proteins

Trisulfides, including those formed by divanadium interactions, have been studied for their presence as post-translational modifications in antibodies. This research sheds light on the biological relevance of trisulfide bonds and their potential implications in biotechnology and pharmaceutical development (Gu et al., 2010)(Gu et al., 2010).

Propriétés

IUPAC Name |

vanadium;pentasulfide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5S.2V/q5*-2;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRVAXCNXRGXZCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[S-2].[S-2].[S-2].[S-2].[S-2].[V].[V] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

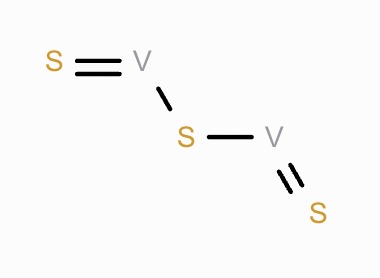

Molecular Formula |

S5V2-10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vanadium sulfide | |

CAS RN |

1315-03-3, 11130-24-8 | |

| Record name | Vanadium trisulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001315033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanadium sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011130248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanadium sulfide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Divanadium trisulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.868 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Vanadium sulfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.243 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane](/img/structure/B72845.png)